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molecular formula C14H10Cl2O2 B4224456 2-(2,4-dichlorophenoxy)-1-phenylethanone CAS No. 41806-23-9

2-(2,4-dichlorophenoxy)-1-phenylethanone

Cat. No. B4224456
M. Wt: 281.1 g/mol
InChI Key: MCSNTASEGNTFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04404396

Procedure details

Hitherto this compound has been prepared by reacting o-chloroacetophenone with the sodium or potassium salt of 2,4-dichlorophenol at a temperature of at least 120° C. in the presence of a copper catalyst to produce 2-(2,4-dichlorophenoxy)acetophenone. This is then reacted with sulphur and morpholine to afford a thioacetmorpholide which is thereafter hydrolysed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[Na].[K].[Cl:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1[OH:21]>[Cu]>[Cl:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1[O:21][CH2:9][C:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:2]=1)=[O:10] |^1:10,11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Step Five
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hitherto this compound has been prepared
CUSTOM
Type
CUSTOM
Details
at a temperature of at least 120° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCC(=O)C2=CC=CC=C2)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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